molecular formula C17H19ClN2 B11826475 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

Cat. No.: B11826475
M. Wt: 286.8 g/mol
InChI Key: MGKLHUXJKVUUQR-UHFFFAOYSA-N
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Description

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted at positions 2 (chloro), 4 (methyl), and 5 (1-benzylpyrrolidin-2-yl). Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine

InChI

InChI=1S/C17H19ClN2/c1-13-10-17(18)19-11-15(13)16-8-5-9-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3

InChI Key

MGKLHUXJKVUUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions.

    Chloromethylation: The chloromethyl group is introduced to the pyridine ring through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Coupling Reaction: The benzylpyrrolidine moiety is coupled with the chloromethylpyridine ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine with analogs:

Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Screening Data
This compound 2-Cl, 4-CH₃, 5-(1-benzylpyrrolidin-2-yl) ~317.8* Chloro, methyl, benzylpyrrolidine Potential biological activity (inferred)
2-Chloro-4-methylpyridine 2-Cl, 4-CH₃ 127.57 Chloro, methyl Commercial availability (>98% purity)
2-Chloro-5-methylpyridine 2-Cl, 5-CH₃ 127.57 Chloro, methyl Higher cost (JPY 13,000/25g vs. 12,000)
5-((R)-3-((4-Bromo-5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one 4-Cl, 5-pyrrolidinyl, 2-THP N/A Chloro, bromo, pyrrolidine, THP Synthesized via nucleophilic substitution (Cs₂CO₃/DMF)
Ethanones 15a–l Varied aryl/heteroaryl substituents N/A Chloro, methyl, imidazole derivatives Optimized for p38α MAP kinase inhibition

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Positioning: The methyl group at position 4 in the target compound vs.
  • Benzylpyrrolidine vs. Imidazole: Unlike imidazole-containing analogs (e.g., ethanones 15a–l ), the benzylpyrrolidine group in the target compound may enhance lipophilicity and modulate target selectivity in biological systems.
  • Commercial Viability : Simple analogs like 2-chloro-4-methylpyridine are commercially available at scale, whereas the target compound likely requires custom synthesis .

Challenges and Opportunities

  • Synthetic Complexity : The benzylpyrrolidine group introduces stereochemical challenges absent in simpler analogs, necessitating enantioselective synthesis or resolution techniques.
  • Biological Screening : Further studies are required to validate the target compound’s activity against microbial or kinase targets, building on trends observed in analogs .

Biological Activity

5-(1-Benzylpyrrolidin-2-yl)-2-chloro-4-methylpyridine is a synthetic organic compound notable for its unique structural features, which include a pyrrolidine moiety and a chloro-substituted pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{15}ClN_{2}
  • Molecular Weight : Approximately 270.77 g/mol
  • Structural Features :
    • Contains a benzyl group attached to a pyrrolidine ring.
    • Substituted with a chlorine atom and a methyl group on the pyridine ring.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects
Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating various neurological disorders, including depression and anxiety.

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the context of metabolic disorders or cancer treatment. For instance, inhibitors of monoamine oxidase (MAO) are of particular interest due to their role in neurotransmitter metabolism.

3. Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects, making them candidates for pain management therapies. The presence of the piperidine or pyrrolidine structure is often linked to such activities.

Case Studies

A review of literature reveals several studies exploring the biological activity of related compounds:

  • Study on Neuroleptic Activity : A study involving derivatives of benzamides showed that compounds with similar piperidine structures exhibited significant neuroleptic activity. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than established neuroleptics like haloperidol .
  • Enzyme Interaction Studies : Interaction studies have indicated that this compound may bind effectively to certain receptors, enhancing its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridineSimilar piperidinyl structure; different substituentsPotentially different biological activity due to isopropyl group
3-Chloro-4-methylpyridineLacks piperidine moiety; simpler structurePrimarily used as an intermediate in organic synthesis
This compoundContains a pyrrolidine instead of piperidineMay exhibit different pharmacological profiles

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